

Spectroscopic Analysis of Penicillin T: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Penicillin T*

Cat. No.: *B1218027*

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin T, chemically known as p-Hydroxybenzylpenicillin, is a member of the extensive penicillin family of β -lactam antibiotics. The structural elucidation and purity assessment of such antibiotic compounds are critical in drug discovery, development, and quality control. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for providing detailed molecular-level information. This technical guide offers a comprehensive overview of the spectroscopic analysis of **Penicillin T**, presenting predicted data, detailed experimental protocols, and workflow visualizations to aid researchers in their analytical endeavors.

Molecular Structure of Penicillin T

Penicillin T consists of the core penam structure, which is a bicyclic system composed of a β -lactam ring fused to a thiazolidine ring. It is distinguished by its side chain, a p-hydroxybenzyl group, attached to the C-6 acylamino position.

Caption: Chemical structure of **Penicillin T**, highlighting the penam core and the p-hydroxybenzyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. For **Penicillin T**, ^1H and ^{13}C NMR are crucial for confirming the presence of key functional groups and the overall molecular skeleton.

Predicted ^1H NMR Data

Due to the limited availability of experimental spectra for **Penicillin T**, the following table presents predicted ^1H NMR chemical shifts based on the analysis of structurally similar compounds, including the penicillin core and p-hydroxybenzyl derivatives.

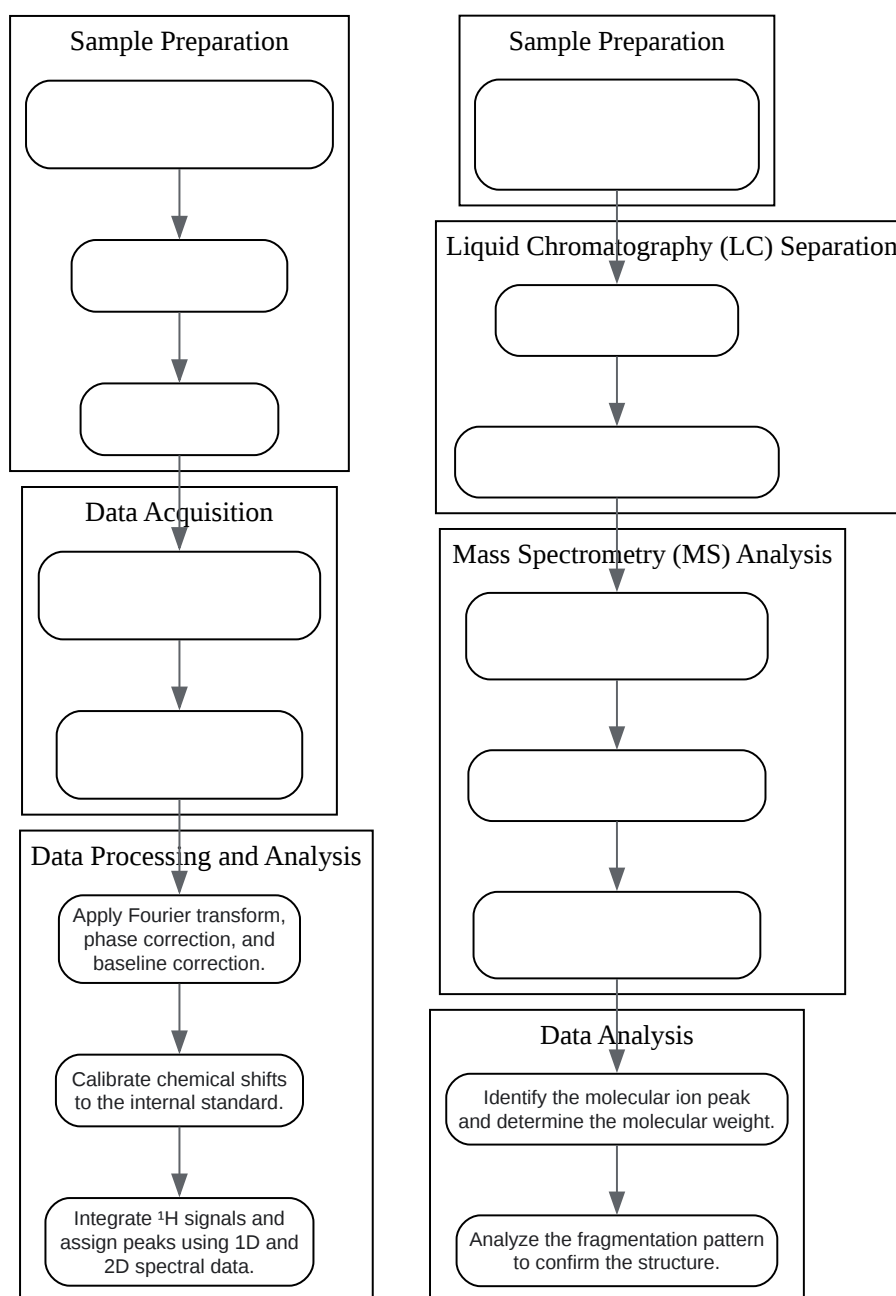
Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
β -lactam H-5	5.5 - 5.6	d	~ 4
β -lactam H-6	5.4 - 5.5	dd	$\sim 4, \sim 8$
Thiazolidine H-3	4.2 - 4.3	s	-
Side Chain $-\text{CH}_2-$	3.5 - 3.6	s	-
Thiazolidine $-\text{CH}_3$ (syn)	1.6 - 1.7	s	-
Thiazolidine $-\text{CH}_3$ (anti)	1.5 - 1.6	s	-
Aromatic H-2', H-6'	7.1 - 7.2	d	~ 8
Aromatic H-3', H-5'	6.7 - 6.8	d	~ 8
Amide $-\text{NH}-$	7.5 - 8.5	d	~ 8
Phenolic $-\text{OH}$	9.0 - 10.0	s	-
Carboxylic Acid - COOH	11.0 - 13.0	s	-

Predicted ^{13}C NMR Data

Similarly, the predicted ^{13}C NMR chemical shifts for **Penicillin T** are tabulated below, based on known values for the penicillin nucleus and substituted aromatic systems.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
β -lactam C=O (C-7)	175 - 177
Side Chain C=O	172 - 174
Carboxylic Acid C=O (C-2)	170 - 172
Aromatic C-4' (-OH)	155 - 157
Aromatic C-1'	127 - 129
Aromatic C-2', C-6'	130 - 132
Aromatic C-3', C-5'	115 - 117
β -lactam C-5	68 - 70
β -lactam C-6	58 - 60
Thiazolidine C-2	64 - 66
Thiazolidine C-3	45 - 47
Side Chain -CH ₂ -	41 - 43
Thiazolidine -CH ₃ (syn)	30 - 32
Thiazolidine -CH ₃ (anti)	26 - 28

Experimental Protocol for NMR Analysis



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of Penicillin T: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1218027#penicillin-t-spectroscopic-analysis-nmr-mass-spec\]](https://www.benchchem.com/product/b1218027#penicillin-t-spectroscopic-analysis-nmr-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com